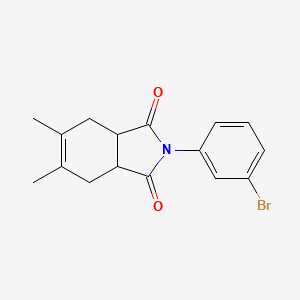![molecular formula C20H20FN3O3 B4047292 1-(2-fluorophenyl)-3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4047292.png)
1-(2-fluorophenyl)-3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione
説明
1-(2-fluorophenyl)-3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione is a useful research compound. Its molecular formula is C20H20FN3O3 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.14886967 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antibacterial Agents
A study by Chu et al. (1985) explored the synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents, highlighting the importance of the fluorophenyl and hydroxyphenyl substituents in enhancing antimicrobial potency. This research underscores the compound's potential in developing effective antibacterial agents (Chu et al., 1985).
Imaging Agents for Neuroreceptor Studies
Eskola et al. (2002) synthesized a derivative intended to image dopamine D4 receptors, demonstrating the compound's utility in neuroimaging. The study emphasizes the compound's role in advancing our understanding of neuroreceptor distribution and functioning in the brain (Eskola et al., 2002).
Molecular Imaging Probes
Kepe et al. (2006) utilized a similar fluorophenyl-piperazinyl derivative as a molecular imaging probe to quantify serotonin 1A receptor densities in Alzheimer's disease patients. This work illustrates the compound's application in diagnosing and understanding neurological disorders (Kepe et al., 2006).
Synthesis for Neuroleptic Agents
Botteghi et al. (2001) focused on the synthesis of neuroleptic agents, such as Fluspirilen and Penfluridol, demonstrating the compound's contribution to the development of treatments for psychiatric disorders (Botteghi et al., 2001).
Antimalarial Activity
Mendoza et al. (2011) investigated piperazine and pyrrolidine derivatives for their antimalarial activity, highlighting the importance of certain structural features in combating Plasmodium falciparum. This research showcases the compound's potential in addressing global health challenges related to malaria (Mendoza et al., 2011).
特性
IUPAC Name |
1-(2-fluorophenyl)-3-[4-(2-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c21-14-5-1-2-6-15(14)24-19(26)13-17(20(24)27)23-11-9-22(10-12-23)16-7-3-4-8-18(16)25/h1-8,17,25H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGQWNPJTWVTAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3F)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B4047214.png)
![3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4047221.png)
acetic acid](/img/structure/B4047226.png)
![ethyl 1-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B4047234.png)
![2-(4-ethoxyphenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B4047241.png)

![11-(5-methyl-2-furyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4047249.png)
![2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-3-(PYRROLIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE](/img/structure/B4047268.png)

![6-{[1-(2,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B4047286.png)
![3-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B4047291.png)
![(2Z)-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-3-[(THIOPHEN-2-YL)METHYL]-1,3-THIAZINANE-6-CARBOXYLIC ACID](/img/structure/B4047299.png)
![3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B4047301.png)
![N-[4-(butan-2-yl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B4047309.png)
